molecular formula C13H20N2O3 B8686013 4-Methoxy-3-(2-morpholinoethoxy)benzenamine CAS No. 170229-80-8

4-Methoxy-3-(2-morpholinoethoxy)benzenamine

Cat. No. B8686013
M. Wt: 252.31 g/mol
InChI Key: BAQGLBFRBSZEOQ-UHFFFAOYSA-N
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Patent
US09061999B2

Procedure details

4-(2-(2-methoxy-5-nitrophenoxy)ethyl)morpholine (350 mg, 1.2 mmol, 1 eq.) and tin (II) chloride dihydrate (1.4 g, 6.20 mmol, 5 eq.) were placed in EtOH (12.3 mL). The reaction mixture was heated at 60° C. and stirred for 19 hours. The reaction mixture was then concentrated under reduced pressure and the resulting residue was diluted with ethyl acetate. The organic phase was washed with a 1N NaOH aqueous solution, dried over MgSO4, filtered and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to afford 4-methoxy-3-(2-morpholinoethoxy)aniline (143 mg, 46%).
Name
4-(2-(2-methoxy-5-nitrophenoxy)ethyl)morpholine
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
12.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.O.O.[Sn](Cl)Cl>CCO>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
4-(2-(2-methoxy-5-nitrophenoxy)ethyl)morpholine
Quantity
350 mg
Type
reactant
Smiles
COC1=C(OCCN2CCOCC2)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
12.3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a 1N NaOH aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC1=C(C=C(N)C=C1)OCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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